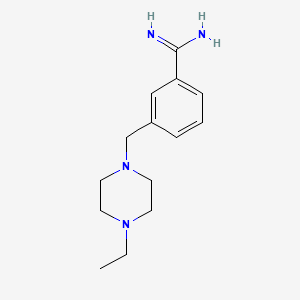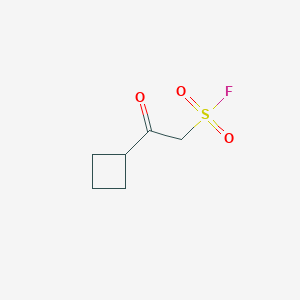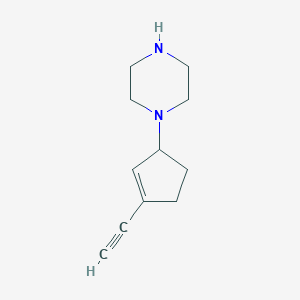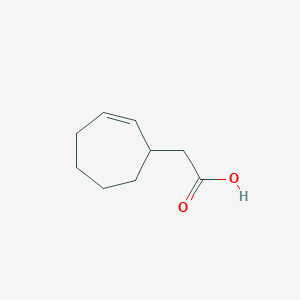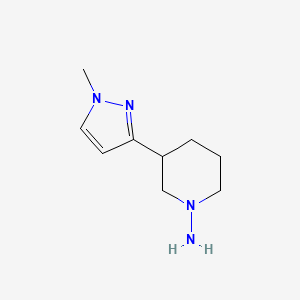
(R)-Pyrrolidine-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Pyrrolidine-3-thiol is a chiral sulfur-containing heterocyclic compound. It is characterized by a five-membered ring structure with a thiol group attached to the third carbon atom. This compound is of significant interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Pyrrolidine-3-thiol typically involves the use of chiral starting materials or chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the reduction of a corresponding pyrrolidinone derivative using a thiolating agent under controlled conditions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as lithium aluminum hydride (LiAlH4) to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of ®-Pyrrolidine-3-thiol may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
®-Pyrrolidine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiolates.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiolates.
Substitution: Alkyl or acyl derivatives of ®-Pyrrolidine-3-thiol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-Pyrrolidine-3-thiol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis, where it can be used to introduce chirality into target molecules.
Biology
In biological research, ®-Pyrrolidine-3-thiol is studied for its potential as a biochemical probe. Its thiol group can interact with various biomolecules, making it useful for studying protein-ligand interactions and enzyme mechanisms.
Medicine
In medicine, ®-Pyrrolidine-3-thiol is explored for its potential therapeutic applications. Its ability to modulate biological pathways through its thiol group interactions makes it a candidate for drug development, particularly in targeting oxidative stress-related diseases.
Industry
In the industrial sector, ®-Pyrrolidine-3-thiol is used in the production of specialty chemicals and materials. Its unique reactivity allows for the development of novel compounds with specific properties.
Wirkmechanismus
The mechanism of action of ®-Pyrrolidine-3-thiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can modulate the activity of enzymes and proteins, influencing biological pathways. The compound’s chiral nature also allows for selective interactions with specific enantiomers of target molecules, enhancing its specificity and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2-thiol: Similar structure but with the thiol group on the second carbon.
Pyrrolidine-4-thiol: Thiol group on the fourth carbon.
Thioproline: A thiol-containing derivative of proline.
Uniqueness
®-Pyrrolidine-3-thiol is unique due to its specific placement of the thiol group on the third carbon, which imparts distinct reactivity and interaction profiles compared to its isomers. This unique positioning allows for selective and specific interactions in both chemical and biological contexts, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C4H9NS |
|---|---|
Molekulargewicht |
103.19 g/mol |
IUPAC-Name |
(3R)-pyrrolidine-3-thiol |
InChI |
InChI=1S/C4H9NS/c6-4-1-2-5-3-4/h4-6H,1-3H2/t4-/m1/s1 |
InChI-Schlüssel |
TZVFQFLWFZUIQS-SCSAIBSYSA-N |
Isomerische SMILES |
C1CNC[C@@H]1S |
Kanonische SMILES |
C1CNCC1S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


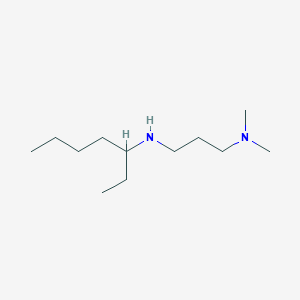
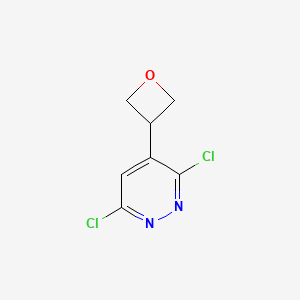
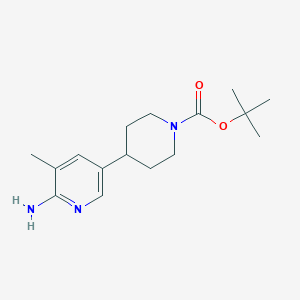

![N-[(5-bromo-2-methoxyphenyl)methyl]-2-fluoroaniline](/img/structure/B15277615.png)
